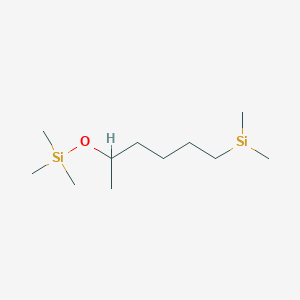
CID 78066970
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78066970” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of CID 78066970 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then subjected to further reactions to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: CID 78066970 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
CID 78066970 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific molecular targets. In industry, the compound may be utilized in the development of new materials or as a catalyst in chemical processes .
Mecanismo De Acción
The mechanism of action of CID 78066970 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 78066970 include other phenylacetic acid derivatives and compounds with similar functional groups. Examples include 2-fluoro-4-substituted phenylacetic acid and its derivatives .
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C11H27OSi2 |
|---|---|
Peso molecular |
231.50 g/mol |
InChI |
InChI=1S/C11H27OSi2/c1-11(12-14(4,5)6)9-7-8-10-13(2)3/h11H,7-10H2,1-6H3 |
Clave InChI |
STWOUYFRKQNIJK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC[Si](C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


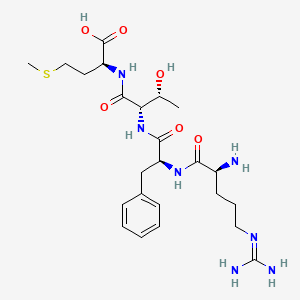
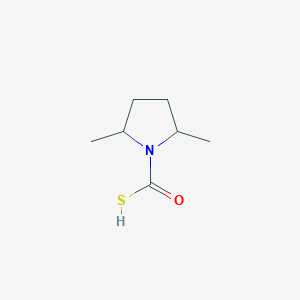
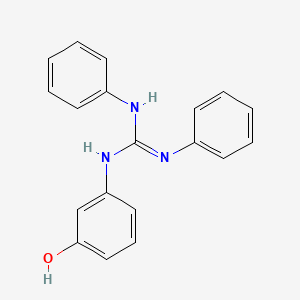
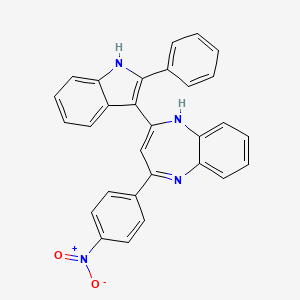
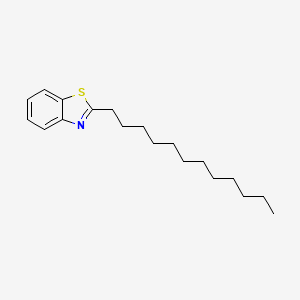
![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)

![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
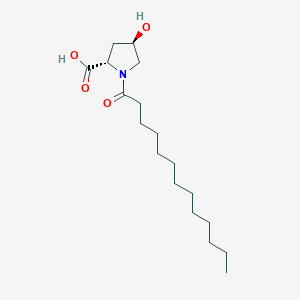
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
